NSC23766 - 733767-34-5

NSC23766

Catalog Number: EVT-1546852
CAS Number: 733767-34-5
Molecular Formula: C24H35N7
Molecular Weight: 421.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N6-[2-[5-(diethylamino)pentan-2-ylamino]-6-methyl-4-pyrimidinyl]-2-methylquinoline-4,6-diamine, also known as NSC23766, is a small molecule initially identified as a specific inhibitor of Rac1, a member of the Rho family of GTPases. [] These GTPases function as molecular switches in various cellular processes, including cell growth, survival, and motility. [] NSC23766 has been extensively used as a research tool to investigate the role of Rac1 in various cellular functions and disease models. []

Future Directions
  • Specificity and Off-Target Effects: Further research is needed to develop more specific Rac1 inhibitors with reduced off-target effects, particularly regarding its interaction with mAChRs. [, ]

Overview

Nsc 23766 is a selective inhibitor of the Rac1 guanine nucleotide exchange factor (GEF) interaction, primarily targeting the activation of Rac1 by GEFs such as TrioN and Tiam1. This compound has garnered attention in various research fields due to its role in inhibiting Rac1-mediated cellular functions, which are implicated in cancer progression and neuronal signaling pathways. The compound has a molecular weight of 530.97 g/mol and its chemical formula is C24_{24}H35_{35}N7_7·3HCl.

Source and Classification

Nsc 23766 was originally characterized for its ability to inhibit Rac1 activity, a small GTPase involved in cytoskeletal dynamics and cell signaling. It is classified as a small molecule inhibitor and is predominantly utilized in laboratory research settings to explore Rac1's role in various biological processes, including cancer metastasis and neuronal signaling pathways .

Synthesis Analysis

The synthesis of Nsc 23766 involves several chemical reactions that lead to the formation of its complex structure. The detailed synthesis process typically includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors.
  2. Reactions: A series of reactions including amination, cyclization, and purification steps are employed to construct the final compound.
  3. Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

For example, the synthesis of related compounds like EHop-016 was performed using a two-step method that mirrors the processes used for Nsc 23766, indicating a robust methodology for synthesizing Rac inhibitors .

Molecular Structure Analysis

The molecular structure of Nsc 23766 features a complex arrangement that allows it to effectively bind to Rac1 GEFs. Key structural data include:

  • Chemical Structure: The compound contains multiple nitrogen atoms, which are critical for its interaction with target proteins.
  • 3D Conformation: Computational modeling has been used to visualize the binding interactions between Nsc 23766 and Rac1, providing insights into its mechanism of action.

The InChI Key for Nsc 23766 is CPUHORIUXPQCHW-UHFFFAOYSA-N, which can be used for database searches to find more detailed structural information .

Chemical Reactions Analysis

Nsc 23766 participates in various chemical reactions primarily through its interaction with Rac1 GEFs. Its mechanism involves:

  • Inhibition of GEF Activity: By binding to the GEFs, Nsc 23766 prevents the exchange of GDP for GTP on Rac1, effectively inhibiting its activation.
  • Impact on Cellular Processes: This inhibition leads to decreased cell migration and invasion in cancer cells, demonstrating the compound's potential therapeutic applications.

Research has shown that treatment with Nsc 23766 can reverse tumor cell phenotypes in prostate cancer cells and inhibit mammary carcinoma cell invasion in vitro .

Mechanism of Action

Nsc 23766 exerts its effects through a well-characterized mechanism:

  • Binding to Guanine Nucleotide Exchange Factors: The compound specifically binds to Rac1 GEFs, preventing them from activating Rac1.
  • Downstream Effects: This inhibition leads to altered signaling pathways that affect cell proliferation, migration, and survival. For instance, studies have demonstrated that Nsc 23766 can suppress CREB signaling by inhibiting basal phosphorylation levels .

Research indicates that Nsc 23766 can also modulate responses in neuronal cells by influencing glutamate signaling pathways, which are critical for synaptic plasticity .

Physical and Chemical Properties Analysis

Nsc 23766 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in water (maximum concentration approximately 100 mM) and DMSO (maximum concentration approximately 100 mM) .
  • Stability: It should be stored desiccated at room temperature to maintain stability.
  • Purity: Typically provided with a purity of ≥99% as determined by High-Performance Liquid Chromatography (HPLC).

These properties make it suitable for various laboratory applications.

Applications

Nsc 23766 has significant applications in scientific research:

  • Cancer Research: It is widely used to study the role of Rac1 in cancer cell invasion and metastasis, providing insights into potential therapeutic strategies against tumors.
  • Neuroscience: The compound is employed to investigate neuronal signaling pathways, particularly those involving glutamate receptors and synaptic plasticity.
  • Cell Biology: Researchers utilize Nsc 23766 to explore cellular processes such as cytoskeletal dynamics, cell migration, and differentiation.
Molecular Mechanisms of NSC 23766

Inhibition of Rac1-GEF Interactions

NSC 23766 (N6-[2-[[4-(Diethylamino)-1-methylbutyl]amino]-6-methyl-4-pyrimidinyl]-2-methyl-4,6-quinolinediamine trihydrochloride) represents a first-generation pharmacological inhibitor specifically designed to disrupt Rac1 activation. Its molecular mechanism centers on selective interference with Rac1-guanine nucleotide exchange factor (GEF) interactions, thereby preventing the exchange of GDP for GTP that triggers Rac1-mediated signaling cascades.

Structural Basis for Rac1-Specific GEF Targeting (TrioN, Tiam1)

The specificity of NSC 23766 for Rac1 over related GTPases (Cdc42, RhoA) stems from its targeted binding to a surface cleft on Rac1 essential for GEF recognition. Molecular docking and crystallographic studies reveal that NSC 23766 occupies a hydrophobic pocket formed by residues within Rac1’s switch 1 (residues 30–40) and switch 2 (residues 60–76) domains. Key interactions include:

  • Hydrogen bonding with Asp38 and Asn39
  • Van der Waals contacts with Val36, Phe37, Leu67, and Leu70
  • π-π stacking with Trp56

This binding site directly overlaps with the docking interface for the catalytic DH (Dbl homology) domains of Rac1-specific GEFs Tiam1 (T-lymphoma invasion and metastasis 1) and TrioN. By sterically hindering Tiam1/TrioN access, NSC 23766 prevents GEF-mediated displacement of GDP, thereby locking Rac1 in its inactive state. Mutagenesis studies confirm that residues Asp38 and Asn39 are critical for NSC 23766 efficacy; their mutation ablates inhibitory activity [1] [9].

Table 1: Key Residues in Rac1 for NSC 23766 Binding and Functional Impact

Rac1 ResidueDomainInteraction Type with NSC 23766Effect of Mutation on Inhibition
Asp38Switch 1Hydrogen bondingComplete loss of inhibition
Asn39Switch 1Hydrogen bondingComplete loss of inhibition
Trp56Switch 2π-π stackingReduced affinity (~80% loss)
Val36Switch 1Hydrophobic packingReduced affinity (~50% loss)
Phe37Switch 1Hydrophobic packingReduced affinity (~40% loss)

IC50 Profiling and Selectivity Against Cdc42/RhoA

NSC 23766 demonstrates a half-maximal inhibitory concentration (IC₅₀) of approximately 50 μM for blocking Rac1 activation by Tiam1 and TrioN in cell-free systems. Critically, selectivity profiling against related GTPases reveals:

  • >100-fold selectivity for Rac1 over Cdc42 (IC₅₀ > 5000 μM)
  • No significant inhibition of RhoA activation by LARG or p115-RhoGEF at concentrations ≤100 μM
  • Minimal effects on Vav1-mediated activation of Rac1, indicating GEF specificity

This selectivity arises from structural divergence in the GEF-binding pockets of Cdc42 and RhoA, which lack the complementary steric and electrostatic features required for NSC 23766 binding. Notably, NSC 23766 does not compete with GTP or GDP binding to Rac1, acting purely as a protein-protein interaction inhibitor rather than a nucleotide-competitive agent [1] [2] [8].

Table 2: Selectivity Profile of NSC 23766 Against Rho GTPases

GTPaseGEF TestedIC₅₀ (μM)Fold Selectivity vs. Rac1
Rac1Tiam150.31 (Reference)
Rac1TrioN49.81
Cdc42ITSN>5000>100
RhoALARG>5000>100
RhoAp115-RhoGEF>5000>100
Rac1Vav1>200~4

Non-Canonical Targets and Off-Target Interactions

Despite its design as a Rac1-GEF disruptor, NSC 23766 exhibits significant off-target activities at clinically relevant concentrations (≥50 μM). These interactions complicate the interpretation of cellular and in vivo data attributed solely to Rac1 inhibition and necessitate appropriate pharmacological controls.

Competitive Antagonism at Muscarinic Acetylcholine Receptors (M2/M3)

NSC 23766 functions as a competitive antagonist at multiple muscarinic acetylcholine receptor (mAChR) subtypes, with highest affinity for M2 and M3:

  • M2 Receptor: Kᵢ = 17.8 μM
  • M3 Receptor: Kᵢ = 32.4 μM
  • M1/M4 Receptors: Kᵢ > 100 μM

This antagonism was identified via radioligand ([³H]-N-methylscopolamine) displacement assays in membranes from HEK-293 cells overexpressing human mAChR subtypes. Molecular docking to mAChR crystal structures suggests NSC 23766’s diethylamino moiety mimics the quaternary amine of acetylcholine, forming salt bridges with conserved aspartate residues (Asp103 in M2; Asp147 in M3) in the orthosteric binding pocket. Functionally, this inhibits:

  • Carbachol-induced positive inotropy in neonatal rat ventricles
  • M2-mediated suppression of cAMP accumulation
  • M3-dependent phosphoinositide hydrolysis

These effects occur within the same concentration range (50–100 μM) used for Rac1 inhibition, confounding cardiovascular and neuronal studies where cholinergic signaling is active [1] [6].

Table 3: NSC 23766 Binding Affinities at Muscarinic Receptor Subtypes

mAChR SubtypeTissue/Expression SystemKᵢ (μM)Functional Effect
M2HEK-293 membranes17.8Inhibition of cAMP reduction
M3HEK-293 membranes32.4Inhibition of IP₁ accumulation
M1HEK-293 membranes>100No significant effect at ≤100 μM
M4HEK-293 membranes>100No significant effect at ≤100 μM

NMDA Receptor Modulation and CREB Signaling Suppression

In cortical and hippocampal neurons, NSC 23766 (≥50 μM) directly inhibits N-methyl-D-aspartate receptor (NMDAR)-mediated currents and downstream signaling:

  • Reduction of NMDA-evoked currents: 60–70% inhibition at 100 μM
  • Suppression of basal CREB phosphorylation at Ser133 (pCREB)
  • Inversion of pCREB dynamics: Converts high-dose NMDA-induced pCREB shutoff into pCREB elevation

Electrophysiological analyses demonstrate that NSC 23766 reduces synaptically evoked NMDAR excitatory postsynaptic currents (EPSCs) in rat hippocampal slices without affecting AMPA receptor currents. This is mechanistically distinct from its Rac1 effects, as:

  • Rac1 dominant-negative mutants do not mimic pCREB suppression
  • NSC 23766 inhibits NMDA currents in neurons expressing constitutively active Rac1 (Q61L)

The compound’s pyrimidine and quinoline moieties are predicted to interact with the NMDAR GluN2B subunit’s bilobed agonist-binding domain, though structural details remain unresolved. Functionally, this off-target activity impairs NMDAR-dependent long-term potentiation (LTP) and depression (LTD), processes critical for learning and memory [3] [5] [6].

Table 4: Dual Off-Target Mechanisms of NSC 23766 in Neuronal Systems

Target SystemConcentration RangeKey EffectsRac1-Independent?
NMDA Receptors50–100 μM60–70% ↓ in NMDA currents; impaired LTP/LTD inductionYes (confirmed via Rac1 Q61L)
CREB Signaling≥50 μM↓ Basal pCREB; reverses high-dose NMDA-induced pCREB shutoffYes
mAChR (M2/M3)20–100 μMBlocks carbachol responses; inhibits contractility and second messenger pathwaysUntested

Table 5: Chemical and Pharmacological Profile of NSC 23766

PropertyValue
Chemical NameN6-[2-[[4-(Diethylamino)-1-methylbutyl]amino]-6-methyl-4-pyrimidinyl]-2-methyl-4,6-quinolinediamine trihydrochloride
Molecular Weight530.97 g/mol (free base: 416.58 g/mol)
CAS Number1177865-17-6 (trihydrochloride)
733767-34-5 (free base)
Solubility100 mM in H₂O or DMSO
Primary Target (IC₅₀)Rac1-Tiam1 (50 μM)
Key Off-TargetsM2 mAChR (Kᵢ=17.8 μM), M3 mAChR (Kᵢ=32.4 μM), NMDA Receptors
Cell PermeabilityYes
Central ActivityYes (crosses BBB)
Related CompoundsEHT1864 (Rac family inhibitor)

Properties

CAS Number

733767-34-5

Product Name

Nsc 23766

IUPAC Name

6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine

Molecular Formula

C24H35N7

Molecular Weight

421.6 g/mol

InChI

InChI=1S/C24H35N7/c1-6-31(7-2)12-8-9-16(3)27-24-28-18(5)14-23(30-24)29-19-10-11-22-20(15-19)21(25)13-17(4)26-22/h10-11,13-16H,6-9,12H2,1-5H3,(H2,25,26)(H2,27,28,29,30)

InChI Key

DEFBCZWQLILOJF-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C

Synonyms

NSC 23766
NSC-23766
NSC23766

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC(=CC(=N1)NC2=CC3=C(C=C(N=C3C=C2)C)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.